molecular formula C21H14O8 B13642806 2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid

2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid

Cat. No.: B13642806
M. Wt: 394.3 g/mol
InChI Key: ASAOJPNOEUMWCT-UHFFFAOYSA-N
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Description

2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid is an organic compound with a complex structure that includes multiple carboxylic acid and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the hydrothermal reaction of transition-metal salts with tripodal tricarboxylic acids. For example, the reaction of 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid with metal salts under hydrothermal conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of hydrothermal synthesis and coordination polymer formation can be adapted for large-scale production. This typically involves the use of high-pressure reactors and controlled temperature conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid involves its ability to form stable complexes with metal ions. These complexes can exhibit unique properties, such as enhanced stability and reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid is unique due to its specific arrangement of carboxylic acid and hydroxyl groups, which allows it to form stable coordination complexes with metal ions. This property makes it particularly useful in the synthesis of coordination polymers and metal-organic frameworks.

Properties

Molecular Formula

C21H14O8

Molecular Weight

394.3 g/mol

IUPAC Name

2,5-bis(3-carboxy-4-hydroxyphenyl)benzoic acid

InChI

InChI=1S/C21H14O8/c22-17-5-2-11(8-15(17)20(26)27)10-1-4-13(14(7-10)19(24)25)12-3-6-18(23)16(9-12)21(28)29/h1-9,22-23H,(H,24,25)(H,26,27)(H,28,29)

InChI Key

ASAOJPNOEUMWCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)C(=O)O)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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